Gadolinium hydroxide (Gd(OH)3), hydrate (9CI)

Description

Gadolinium hydroxide (Gd(OH)₃), hydrate (9CI), is a rare earth hydroxide compound characterized by its layered crystalline structure and paramagnetic properties due to gadolinium’s seven unpaired 4f electrons. This material is synthesized via hydrothermal or microwave-assisted methods, with a melting point exceeding 350°C. Its high magnetic moment and biocompatibility make it a critical component in magnetic resonance imaging (MRI) contrast agents, where it enhances T1-weighted imaging by shortening longitudinal relaxation times (T1) of water protons. Additionally, Gd(OH)₃ hydrate serves as a precursor for gadolinium oxide (Gd₂O₃) through thermal dehydration and finds applications in nanotechnology, catalysis, and nuclear shielding.

Properties

IUPAC Name |

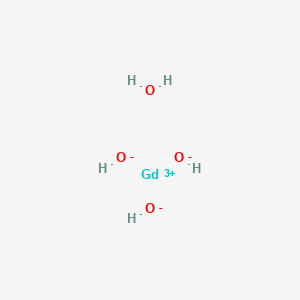

gadolinium(3+);trihydroxide;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Gd.4H2O/h;4*1H2/q+3;;;;/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPLNUMUBAPCAEW-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[OH-].[OH-].[OH-].[Gd+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

GdH5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100634-91-1 | |

| Record name | Gadolinium(III) hydroxide hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Biomedical Applications

1.1 Imaging and Diagnostics

Gadolinium compounds, particularly Gd(OH)₃, are widely recognized for their role as contrast agents in magnetic resonance imaging (MRI). Their effectiveness stems from gadolinium's paramagnetic properties, which enhance the contrast of images due to its high magnetic moment. Gd(OH)₃ is less toxic compared to other gadolinium salts when used in chelated forms, making it suitable for clinical applications .

Table 1: Comparison of Gadolinium Compounds in MRI Applications

| Compound | Toxicity Level | Magnetic Properties | Application Area |

|---|---|---|---|

| Gd(OH)₃ | Low | High | MRI Contrast Agent |

| Gd(NO₃)₃ | Moderate | High | MRI Contrast Agent |

| Gd₂O₃ | Low | Moderate | Imaging and Therapy |

1.2 Drug Delivery Systems

Recent research has explored the use of gadolinium hydroxide nanoparticles as carriers for drug delivery systems. These nanoparticles can encapsulate therapeutic agents while simultaneously providing imaging capabilities, known as theranostics. This dual functionality is particularly beneficial in cancer treatment, where monitoring drug delivery and efficacy is crucial .

Case Study: Theranostic Applications of Gadolinium Hydroxide Nanoparticles

- Objective: To investigate the efficacy of Gd(OH)₃ nanoparticles in delivering anticancer drugs while enhancing MRI imaging.

- Methodology: Researchers synthesized Gd(OH)₃ nanoparticles and loaded them with doxorubicin, a common chemotherapy drug. The release kinetics were studied alongside MRI contrast enhancement.

- Findings: The results indicated that Gd(OH)₃ nanoparticles not only improved imaging quality but also facilitated controlled release of the drug, enhancing therapeutic outcomes .

Material Science Applications

2.1 Semiconductor Fabrication

Gadolinium hydroxide is utilized in semiconductor fabrication due to its unique electrical properties. It serves as a dielectric material in various electronic devices, contributing to improved performance and efficiency .

2.2 Shielding Materials

In nuclear applications, Gd(OH)₃ is employed as a burn-up absorber in nuclear reactors. Its ability to absorb neutrons makes it an essential component in maintaining reactor safety and efficiency .

Environmental Applications

3.1 Water Treatment

Gadolinium hydroxide has been investigated for its potential use in water purification processes. Its ability to precipitate heavy metals from wastewater highlights its role in environmental remediation efforts .

Mechanism of Action

The mechanism by which gadolinium hydroxide exerts its effects involves its interaction with various molecular targets and pathways:

Catalytic Activity: Gadolinium hydroxide nanorods provide a large surface area and strong metal support interaction, enhancing the catalytic activity of loaded nanoparticles.

Contrast Agent: In medical imaging, gadolinium ions enhance the contrast by absorbing X-rays and magnetic fields, improving the visibility of internal structures.

Comparison with Similar Compounds

Gadolinium Hydroxide (Gd(OH)₃) vs. Gadolinium Oxyhydroxide (GdOOH) and Gadolinium Oxide (Gd₂O₃)

- Gd(OH)₃ : Forms layered structures via hydrothermal synthesis. Dehydrates at 200–275°C to produce GdOOH, which further converts to Gd₂O₃ at higher temperatures.

- GdOOH: Intermediate phase with a monoclinic structure, stable up to 600°C.

- Gd₂O₃: Cubic or monoclinic structure; exhibits superior thermal stability (>1,000°C) and higher density (7.41 g/cm³) compared to Gd(OH)₃ (4.47 g/cm³).

Table 1: Structural and Thermal Comparison

| Property | Gd(OH)₃ | GdOOH | Gd₂O₃ |

|---|---|---|---|

| Crystal Structure | Layered hexagonal | Monoclinic | Cubic/Monoclinic |

| Dehydration Temperature | 200–275°C | Stable to 600°C | >1,000°C |

| Density (g/cm³) | 4.47 | 6.20 | 7.41 |

| Magnetic Moment (μB) | 7.94 | 7.94 | 7.94 |

MRI Contrast Performance

Gd(OH)₃ Hydrate vs. Gadolinium Chelates (e.g., Gd-DTPA, Gd-DOTA)

- Gd(OH)₃ Hydrate: As nanoparticles, it provides prolonged MRI signal enhancement due to slow release and increased cellular uptake. Achieves longitudinal relaxivity (r₁) of ~12 mM⁻¹s⁻¹, lower than commercial chelates but with reduced systemic toxicity.

- Gd-DTPA : Linear chelate with r₁ ~4.1 mM⁻¹s⁻¹; rapidly cleared via renal excretion but associated with nephrogenic systemic fibrosis (NSF) risks.

- Gd-DOTA : Macrocyclic chelate with r₁ ~3.6 mM⁻¹s⁻¹; higher kinetic stability, preferred for patients with renal impairment.

Table 2: MRI Contrast Agent Performance

| Parameter | Gd(OH)₃ Nanoparticles | Gd-DTPA | Gd-DOTA |

|---|---|---|---|

| r₁ (mM⁻¹s⁻¹) | ~12 | 4.1 | 3.6 |

| Toxicity | Low (slow release) | Moderate (NSF risks) | Low (high stability) |

| Clearance | Hepatic | Renal | Renal |

Gd(OH)₃ vs. Layered Double Hydroxides (LDH) and Graphene Oxide (GO)

- Gd(OH)₃: Limited drug-loading capacity but excels in theranostics by combining MRI contrast with photothermal therapy (e.g., LGdH/Ti₃C₂ hybrid for NIR-responsive imaging).

- LDH : High anion-exchange capacity (~300 m²/g) enables intercalation of ionic drugs (e.g., doxorubicin). LDH-Gd composites enhance CT imaging due to high-Z elements (e.g., AuNP coatings).

- GO : Superior surface area (~2,630 m²/g) allows covalent bonding of drugs and contrast agents. GO-Gd-DOX systems reduce toxicity by 40% compared to free doxorubicin.

Table 3: Drug Delivery System Efficiency

| Material | Drug Loading Capacity | Imaging Modality | Toxicity Reduction |

|---|---|---|---|

| Gd(OH)₃ Nanoparticles | Moderate | MRI/Photothermal | 30% |

| LDH-Gd Composite | High (ionic drugs) | MRI/CT | 50% |

| GO-Gd Composite | Very High | MRI/CT/NIR | 40% |

Toxicity and Environmental Impact

- Gd(OH)₃ : Insoluble in water (Ksp = 1.6×10⁻²³), minimizing environmental mobility. Low acute toxicity (LD₅₀ >2,000 mg/kg in rodents).

- GdCl₃ : Soluble and toxic to aquatic life; precipitates as Gd(OH)₃ at pH >11, enabling easy removal.

Research Advancements

- Synthetic Innovations: Microwave-assisted hydrothermal (MAH) synthesis reduces Gd(OH)₃ processing time from 24 hours to <5 hours.

- Multimodal Imaging : LGdH/Ti₃C₂ hybrids achieve 90% tumor suppression in murine models via combined MRI and photothermal therapy.

- Regulatory Trends : FDA prioritizes macrocyclic Gd chelates over linear agents, driving research into Gd(OH)₃-based alternatives with improved safety profiles.

Biological Activity

Gadolinium hydroxide (Gd(OH)₃), particularly in its hydrated form, has garnered attention in various fields, including biomedical applications, due to its unique properties. This article explores the biological activity of Gd(OH)₃, focusing on its enzyme-like activities, biocompatibility, potential therapeutic applications, and stability in biological systems.

Overview of Gadolinium Hydroxide

Gadolinium hydroxide is a compound that exhibits interesting physicochemical properties, making it suitable for applications in medical imaging and therapeutic interventions. Its paramagnetic nature enhances its utility as a contrast agent in magnetic resonance imaging (MRI) due to its ability to shorten the T1 relaxation time of protons in water.

Enzyme-like Activity

Recent studies have shown that Gd(OH)₃ can exhibit enzyme-like activities, particularly when doped with other elements or utilized in nanoparticle forms. For instance:

- Radical Scavenging Properties : Gadolinium-doped cerium oxide nanoparticles (CeO₂:Gd) have demonstrated enhanced radical-scavenging properties compared to their undoped counterparts. This study highlighted that while these nanoparticles did not exhibit superoxide dismutase (SOD)-like activity, they displayed significant peroxidase-like activity, which is crucial for biological antioxidant systems .

- Catalytic Activity : Gd(OH)₃ has been utilized as a support for catalysts in hydrogenation reactions. For example, Pd nanoparticles supported on Gd(OH)₃ have shown excellent catalytic activity, indicating that Gd(OH)₃ can enhance the performance of other catalytic materials .

Biocompatibility and Toxicity

The biocompatibility of Gd(OH)₃ has been evaluated through various studies:

- Hemolytic Activity : Research indicates that Gd(OH)₃ nanoparticles exhibit minimal hemolytic effects (<3%), suggesting good compatibility with blood cells . This property is essential for any material intended for medical applications.

- In Vivo Studies : Administration of Gd(OH)₃ nanorods in animal models showed no overt toxicity, validating their use for long-term imaging applications . This finding is critical as it demonstrates the potential safety of Gd(OH)₃ in therapeutic settings.

Therapeutic Applications

Gadolinium compounds are being explored not only for imaging but also for therapeutic purposes:

- Radiosensitization : Due to its high atomic number and interaction with radiation, Gd is being investigated for its potential role in neutron capture therapy and radiosensitization . This could enhance the efficacy of radiotherapy by increasing the local dose delivered to tumors.

- Drug Delivery Systems : Gd(OH)₃ nanoparticles are being developed as carriers for drug delivery systems. Their ability to stabilize and release therapeutic agents while maintaining biocompatibility makes them promising candidates for targeted therapies .

Stability and Environmental Interactions

The stability of Gd(OH)₃ in physiological environments is crucial for its application:

- Leaching Studies : Stability assays have demonstrated that Gd ions can leach from nanoparticles under certain conditions. However, modifications such as mannose coating have been shown to enhance stability and reduce the risk of gadolinium release into biological systems .

- Thermal Stability : The thermal behavior of Gd(OH)₃ indicates that it undergoes dehydration to form gadolinium oxide at elevated temperatures. This transformation may affect its biological activity and stability under physiological conditions .

Summary of Research Findings

The following table summarizes key findings regarding the biological activity of Gd(OH)₃:

| Property | Finding |

|---|---|

| Radical Scavenging | Enhanced with gadolinium doping; peroxidase-like activity |

| Biocompatibility | Minimal hemolytic effect (<3%); compatible with blood cells |

| In Vivo Toxicity | No overt toxicity observed in animal studies |

| Therapeutic Potential | Investigated for radiosensitization and drug delivery |

| Stability | Coating improves stability; leaching concerns noted |

Q & A

Q. What experimental methods are recommended for synthesizing and characterizing Gd(OH)₃ hydrate?

Methodological Answer: Gd(OH)₃ hydrate can be synthesized via controlled precipitation. A typical approach involves adjusting the pH of a GdCl₃·6H₂O solution to ~10 using NaOH to precipitate Gd(OH)₃, followed by filtration and drying . For characterization:

- XRD : Analyze crystallinity and phase purity by comparing diffraction patterns to known standards. MAH (microwave-assisted hydrothermal) treatment enhances crystallinity, as shown by sharpened XRD peaks after processing .

- FE-SEM : Evaluate morphology. As-prepared Gd(OH)₃ exhibits irregular nanorod structures, while post-treatment samples show enhanced uniformity .

- Thermogravimetric Analysis (TGA) : Determine hydration states by measuring weight loss upon heating .

Q. How can the solubility of Gd(OH)₃ hydrate be experimentally measured under varying temperatures?

Methodological Answer: Solubility studies are conducted using batch reactors at controlled temperatures (25–150°C) and pH (4–10). Key steps include:

Prepare saturated solutions of Gd(OH)₃ in deionized water.

Adjust pH with HCl/NaOH and equilibrate for 24–72 hours.

Filter solutions through 0.2 μm membranes to remove undissolved solids.

Quantify dissolved Gd³⁺ via ICP-MS or spectrophotometry.

Note: Slow kinetics at low temperatures necessitate extended equilibration times. Data discrepancies in literature highlight the need for rigorous pH control and validation against thermodynamic models .

Advanced Research Questions

Q. How can hydration equilibria and ligand interactions of Gd(OH)₃ hydrate be modeled computationally?

Methodological Answer: Combined experimental and computational approaches are used:

- NMR Spectroscopy : ¹H and ¹⁷O NMR track water exchange dynamics in Gd³⁺ complexes. For example, Gd-EDTA complexes show altered hydration numbers (q) depending on pH and ligand coordination .

- Density Functional Theory (DFT) : Simulate ligand substitution energetics and hydration shell stability. Calibrate models using experimental solubility data to predict speciation under hydrothermal conditions .

- Reservoir Simulators : Tools like LARS (Large Reservoir Simulator) replicate natural hydrate stability in sediments under high-pressure conditions, aiding in environmental risk assessments .

Q. How can researchers resolve contradictions in reported thermodynamic data for Gd(OH)₃ hydrate?

Methodological Answer: Discrepancies in stability constants (e.g., log K for hydrolysis) arise from methodological variability. Mitigation strategies include:

Standardized Protocols : Use identical ionic strength buffers (e.g., NaClO₄) and pH calibration across studies.

Cross-Validation : Compare solubility data with spectroscopic results (e.g., EXAFS for local Gd³⁺ coordination).

High-Pressure Experiments : Replicate deep-sea conditions (e.g., 7 MPa, 4°C) to assess hydrate stability in natural settings .

Collaborative Databases : Pool data from academic and industry sources to refine predictive models .

Q. What advanced techniques are used to study Gd(OH)₃ hydrate stability under gas hydrate-forming conditions?

Methodological Answer: Gas hydrate interaction studies employ:

- High-Pressure Cells : Simulate oceanic conditions (e.g., 30 bar CH₄, 4°C) to observe co-precipitation of Gd(OH)₃ and methane hydrates.

- Raman Spectroscopy : Monitor structural changes in hydrates during Gd(OH)₃ dissolution.

- Cryo-TEM : Image nanoscale interactions between Gd(OH)₃ and hydrate lattices.

Such methods reveal that Gd(OH)₃ destabilizes methane hydrates by competing for water molecules, critical for assessing environmental impacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.